Deacetyl Diltiazem N-Oxide

Pharmacokinetics Metabolite Profiling Therapeutic Drug Monitoring

Obtaining authentic Diltiazem N-Oxide O-Desacetyl Impurity reference standards is critical for ANDA filing and HPLC method validation, yet subject-dependent detection complicates sourcing. This fully characterized compound (MW 388.48, C₂₀H₂₄N₂O₄S) provides: • Validated HPLC resolution from diltiazem and five metabolites (M1, MA, M2, M4, M6). • Compliance-ready documentation for regulatory submissions. • Reliable supply with defined storage (2-8°C) and ambient shipping.

Molecular Formula C20H24N2O4S
Molecular Weight 388.482
CAS No. 122619-90-3
Cat. No. B587740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl Diltiazem N-Oxide
CAS122619-90-3
Synonyms(2S,3S)-5-[2-(Dimethyloxidoamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one;  (2S-cis)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-_x000B_3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one N-Oxide; 
Molecular FormulaC20H24N2O4S
Molecular Weight388.482
Structural Identifiers
SMILESC[N+](C)(CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC)[O-]
InChIInChI=1S/C20H24N2O4S/c1-22(2,25)13-12-21-16-6-4-5-7-17(16)27-19(18(23)20(21)24)14-8-10-15(26-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1
InChIKeyIUGDJMNXZDLMHP-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetyl Diltiazem N-Oxide Evidence Guide


Deacetyl Diltiazem N-Oxide (CAS 122619-90-3), also referred to as Diltiazem N-Oxide O-Desacetyl Impurity or M1-NO, is a secondary metabolite of the calcium channel blocker diltiazem formed via deacetylation and N-oxidation pathways [1]. This compound is characterized as an off-white solid with molecular formula C₂₀H₂₄N₂O₄S and molecular weight of 388.48 g/mol [2]. As a minor circulating metabolite detected in a subset of human subjects receiving diltiazem therapy, this compound serves as a critical reference standard for analytical method development, metabolite profiling, and pharmacokinetic studies [3].

Workflow Metabolite reference standard for HPLC/LC-MS diltiazem profiling
Selection N-Oxide deacetyl impurity; distinct from primary metabolites M1, MA, M2
Context Quantifiable in a subset of human plasma research samples

Deacetyl Diltiazem N-Oxide vs. Generic Standards


Analytical and metabolic research involving diltiazem requires compound-specific reference standards due to distinct physicochemical and chromatographic properties among structurally related metabolites. Deacetyl Diltiazem N-Oxide differs from its closest analogs—deacetyl diltiazem (M1), N-monodemethyl diltiazem (MA), and deacetyl N-monodemethyl diltiazem (M2)—by the presence of the N-oxide functional group combined with the absence of the acetyl moiety [1]. These structural modifications confer unique retention characteristics and mass spectrometric fragmentation patterns that preclude substitution with other in-class metabolites for method validation or quantification [2]. Furthermore, this compound is detected only in a subset of individuals, making its specific identification critical for accurate metabolite profiling and pharmacokinetic characterization, particularly in studies where inter-individual variability in diltiazem metabolism is under investigation [3].

Unique retention and fragmentation N-oxide + deacetyl structure alters chromatographic and MS behavior vs. M1, M2, MA. Direct substitution may shift peak identity.
Subject-dependent detectability Detected in only a subset of human subjects; using primary metabolite standards may miss this species in profiling studies.
Not interchangeable with other N-oxide analogs Deacetyl form differs from diltiazem N-oxide; lot-specific identity verification required before method validation.

Deacetyl Diltiazem N-Oxide vs. Related Metabolites


Plasma Concentration Profile: M1-NO vs. Other Minor Metabolites

In a pharmacokinetic study of four healthy volunteers receiving a single 90-mg oral dose of diltiazem, Deacetyl Diltiazem N-Oxide (M1-NO) demonstrated quantifiable plasma concentrations in two of four subjects, with a mean Cmax reaching 13% of the parent diltiazem concentration [1]. In contrast, two other known human metabolites—deacetyl O-demethyl diltiazem (M4) and deacetyl N,O-didemethyl diltiazem (M6)—remained undetectable in plasma from all four subjects under identical analytical conditions [1]. The major metabolites deacetyl diltiazem (M1), deacetyl N-monodemethyl diltiazem (M2), and N-monodemethyl diltiazem (MA) achieved mean Cmax values of 10%, 15%, and 26% of parent drug concentration, respectively [1].

Plasma Cmax Ratio
Reported
13% of parent Cmax (detectable) vs. undetectable M4, M6
Supports metabolite profiling assay development
n=4 healthy volunteers, single 90-mg oral dose; context-dependent
Pharmacokinetics Metabolite Profiling Therapeutic Drug Monitoring

Detection Frequency: M1-NO vs. Primary Metabolites

In a study evaluating the kinetics of diltiazem and its metabolites in three patients receiving chronic diltiazem therapy, Deacetyldiltiazem N-oxide was detected in plasma from only two of the three patients [1]. In contrast, the primary metabolites N-demethyldiltiazem, deacetyldiltiazem, and N-demethyldeacetyldiltiazem were detected in all three patients [1]. Two other metabolites—O-demethyldeacetyldiltiazem and N,O-didemethyldeacetyldiltiazem—were also detected in all three patients despite being previously unreported in human plasma at the time of publication [1].

Detection Frequency
Reported
67% (2/3 subjects) vs. 100% for primary metabolites
Informs inter-individual variability study design
n=3 human subjects under chronic therapy; small sample, research use
Inter-Individual Variability Metabolic Phenotyping Clinical Pharmacology

Ca²⁺ Antagonism: Diltiazem N-Oxide vs. Active Metabolites

In a comparative study evaluating the Ca²⁺ antagonistic activity of eight major diltiazem metabolites on KCl-depolarized hamster aorta preparations, diltiazem N-oxide (compound 27, the N-oxidated form analogous to the core structure of Deacetyl Diltiazem N-Oxide) was specifically excluded from the potency ranking, implying negligible or undetectable calcium channel blocking activity at the concentrations tested [1]. In contrast, parent diltiazem exhibited an IC₅₀ of 0.98 ± 0.47 µM, while other metabolites demonstrated measurable activity: compound 17 (IC₅₀ = 2.46 ± 0.38 µM), compound 23 (IC₅₀ = 3.27 ± 1.02 µM), compound 26 (IC₅₀ = 20.2 ± 10.5 µM), and compound 22 (IC₅₀ = 40.4 ± 15.4 µM) [1].

Ca²⁺ Antagonism
Class-level
Excluded from activity ranking (below quantifiable threshold)
Confirms analytical standard utility, not pharmacological probe
N-oxide analog assessed on hamster aorta; direct data on deacetyl form limited
Calcium Channel Antagonism Structure-Activity Relationship Vasorelaxation

Metabolic Pathway: N-Oxide vs. Primary Clearance Routes

According to the Handbook of Metabolic Pathways of Xenobiotics, diltiazem metabolism in humans proceeds primarily via N-demethylation and N-deacetylation, with N-desmethyl diltiazem identified as the most abundant metabolite in both human plasma and urine [1]. In contrast, diltiazem N-oxide and O-demethylated desacetyl diltiazem were observed as minor metabolites [1]. This pathway classification aligns with the finding that Deacetyl Diltiazem N-Oxide is a secondary metabolite formed through sequential deacetylation followed by N-oxidation of the deacetylated intermediate [2].

Pathway Classification
Class-level
Minor metabolite (N-oxide pathway) vs. major N-demethylation route
Supports comprehensive metabolic profiling, not routine monitoring
Handbook classification; quantitative abundance not specified
Drug Metabolism Metabolic Pathway Elucidation Biotransformation

Deacetyl Diltiazem N-Oxide: Validated Applications


Analytical Method Development for Diltiazem Metabolite Profiling

This compound is validated for use as a reference standard in HPLC method development, where it has been successfully chromatographically resolved from diltiazem and five other metabolites including M1, MA, M2, M4, and M6 [1]. Its detection in a subset of clinical samples (2 of 3 chronic therapy patients) makes it an essential analyte for establishing method specificity and confirming that analytical systems can distinguish this minor metabolite from co-eluting primary metabolites [2]. The validated lower limit of quantification for diltiazem and its metabolites is 5 ng/mL, with inter-day and intra-day coefficients of variation <10% [2]. Laboratories developing or validating analytical methods for comprehensive diltiazem metabolite panels require this authentic reference material to ensure accurate peak identification and quantification.

Regulatory Impurity Profiling for Diltiazem Drug Products

This compound is specified as a diltiazem-related impurity suitable for analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during commercial production of diltiazem [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial reference standards (USP or EP) based on feasibility [1]. As a fully characterized chemical compound with established molecular weight (388.48 g/mol), molecular formula (C₂₀H₂₄N₂O₄S), and defined storage conditions (2-8°C), this reference standard meets the documentation requirements for regulatory submissions [2].

Inter-Individual Variability in Diltiazem Pharmacokinetics

The subject-dependent detection of this metabolite—present in 67% of chronic therapy patients versus 50% of single-dose healthy volunteers—positions this compound as a unique biomarker for investigating inter-individual variability in diltiazem metabolism [1]. Studies examining the relationship between CYP2D6 and CYP3A4 polymorphisms and diltiazem metabolite profiles benefit from inclusion of this compound in analyte panels [2]. Given that the compound achieves quantifiable plasma concentrations (13% of parent Cmax) comparable to or exceeding major metabolites in some individuals, its specific measurement may provide insights into alternative metabolic routing in subpopulations with altered enzyme activity [3].

Application
Selection Property
Validation Focus
Metabolite profiling method development
Chromatographic resolution from primary metabolites
Specificity and LLOQ in human plasma research matrix
Diltiazem impurity characterization research
Characterized impurity reference standard
Identity confirmation and chromatographic purity review
Metabolic variability research in human subjects
Subject-dependent metabolite marker
Detection frequency and plasma exposure endpoints

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